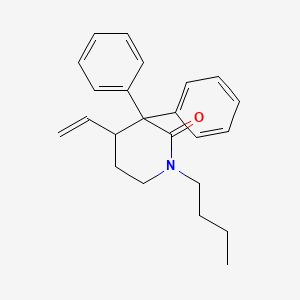![molecular formula C22H19N3O2 B12541986 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 675125-22-1](/img/structure/B12541986.png)
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of scalable and sustainable methods, such as those involving recyclable catalysts and minimal waste generation, would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its photoluminescent properties.
Mecanismo De Acción
The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, its fluorescent properties may be utilized in imaging applications, where it binds to specific cellular components, allowing for visualization under certain conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole core and exhibit similar fluorescence and photoluminescent properties.
2,5-Bis(4-hydroxyphenyl)-3,4-diphenylthiophene: This compound has a similar structure with substituted phenyl groups and is used in high-performance materials.
Uniqueness
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and potential biological activities. Its combination of a pyrazole and pyridine ring system makes it a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
675125-22-1 |
|---|---|
Fórmula molecular |
C22H19N3O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C22H19N3O2/c1-26-18-10-6-16(7-11-18)20-15-21(17-8-12-19(27-2)13-9-17)25(24-20)22-5-3-4-14-23-22/h3-15H,1-2H3 |
Clave InChI |
XOOCWXPUMUXOHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


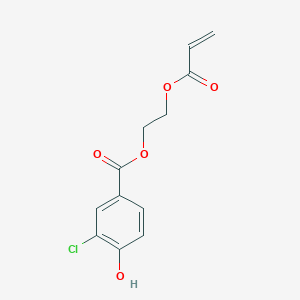
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)

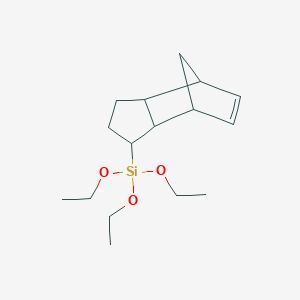

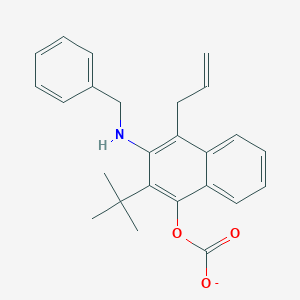
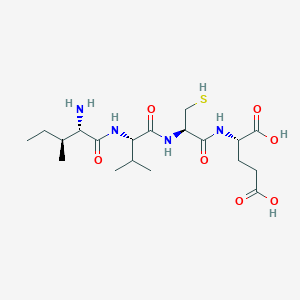
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
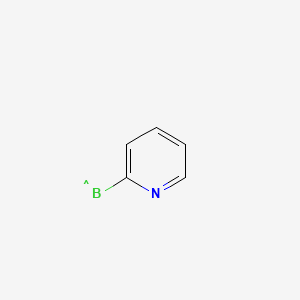
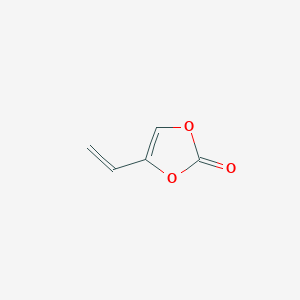
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
